4-(2-Bromophenyl)butanoic acid
Overview
Description
4-(2-Bromophenyl)butanoic acid is a chemical compound that is not directly discussed in the provided papers. However, related compounds with bromophenyl groups and butanoic acid structures are mentioned, which can provide insights into the properties and reactivity of 4-(2-Bromophenyl)butanoic acid. For instance, the synthesis of 4-(4-bromophenyl)-4-oxobut-2-enoic acid as a key starting material for the preparation of various heterocyclic compounds indicates the reactivity of bromophenyl-substituted butanoic acids in forming more complex structures .
Synthesis Analysis
The synthesis of related compounds provides a glimpse into potential synthetic routes that could be applied to 4-(2-Bromophenyl)butanoic acid. For example, the demethylation of 4-(4-methoxyphenyl)butanoic acid to form 4-(4-hydroxyphenyl)butanoic acid without the use of organic solvents suggests that similar strategies could be employed for the synthesis or modification of 4-(2-Bromophenyl)butanoic acid . Additionally, the use of a protecting group such as the 4-cyano-2-butenyl group in oligonucleotide synthesis demonstrates the potential for protecting sensitive functional groups during complex synthetic procedures .
Molecular Structure Analysis
While the molecular structure of 4-(2-Bromophenyl)butanoic acid is not directly analyzed in the provided papers, the structural analyses of similar compounds can be informative. For instance, the synthesis and analysis of 4-(5-bromo-4-hydroxyphenyl-3-methoxy)-2-butanone using techniques like FT-IR, GC-MS, and 1H-NMR highlight the importance of these analytical methods in confirming the structure of bromophenyl-containing compounds .
Chemical Reactions Analysis
The chemical reactivity of bromophenyl-substituted compounds is exemplified by the synthesis of novel heterocyclic compounds from 4-(4-bromophenyl)-4-oxobut-2-enoic acid . The Aza–Michael addition conditions used in these reactions suggest that the bromophenyl group can influence the reactivity of the molecule, potentially allowing for selective transformations that could be applicable to 4-(2-Bromophenyl)butanoic acid.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-(2-Bromophenyl)butanoic acid can be inferred from related compounds. For example, the direct crystallization of 4-(4-hydroxyphenyl)butanoic acid from the reaction mixture indicates that similar bromophenyl butanoic acids may also have crystalline properties that can be exploited in purification processes . The stability of the 4-cyano-2-butenyl protecting group under acidic conditions and its removal under mild conditions suggest that 4-(2-Bromophenyl)butanoic acid could also exhibit stability under certain conditions, which is important for its handling and storage .
Scientific Research Applications
1. Development of Antidiabetic Agents
A study conducted by Nazir et al. (2018) involved the synthesis of various compounds, including derivatives of indolyl butanoic acid, for potential antidiabetic applications. They tested these molecules for their ability to inhibit the α-glucosidase enzyme, finding some compounds with notable antidiabetic potential, demonstrating the relevance of 4-(2-Bromophenyl)butanoic acid derivatives in medicinal chemistry for diabetes management (Nazir et al., 2018).
2. Antibacterial Compound Synthesis
El-Hashash et al. (2015) explored the use of 4-(4-bromophenyl)-4-oxobut-2-enoic acid, a compound structurally similar to 4-(2-Bromophenyl)butanoic acid, for synthesizing various heterocyclic compounds with potential antibacterial activities. This demonstrates the significance of bromophenyl butanoic acid derivatives in developing new antibacterial agents (El-Hashash et al., 2015).
3. Pharmaceutical Intermediate Applications
In the pharmaceutical industry, 4,4-Bis(4-fluorophenyl) butanoic acid, a related compound, is used as an important intermediate. Fan (1990) described its application in synthesizing certain pharmaceuticals, highlighting the utility of bromophenyl butanoic acid derivatives in drug synthesis (Fan, 1990).
4. Synthesis of Organometallic Compounds
Zaidlewicz and Wolan (2002) discussed the synthesis of ω-(4-bromophenyl)alkanoic acids and their borylation, which is relevant in the field of organometallic chemistry. This research indicates the potential of 4-(2-Bromophenyl)butanoic acid in synthesizing organoboron compounds, important in various chemical syntheses and applications (Zaidlewicz & Wolan, 2002).
5. Nanofluidic Device Development
Ali et al. (2012) used 4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid, a derivative of butanoic acid, in the development of nanofluidic devices based on synthetic ion channels. This study demonstrates the application of bromophenyl butanoic acid derivatives in advanced material science, particularly in the creation of nanostructures with potential applications in sensing and information processing (Ali et al., 2012).
properties
IUPAC Name |
4-(2-bromophenyl)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c11-9-6-2-1-4-8(9)5-3-7-10(12)13/h1-2,4,6H,3,5,7H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUSZDDKXBDHOLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCCC(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70537055 | |
Record name | 4-(2-Bromophenyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70537055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Bromophenyl)butanoic acid | |
CAS RN |
90841-47-7 | |
Record name | 4-(2-Bromophenyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70537055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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